N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
CAS No.: 1105195-27-4
Cat. No.: VC2914766
Molecular Formula: C14H21N3OS
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105195-27-4 |
|---|---|
| Molecular Formula | C14H21N3OS |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | N',N'-diethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H21N3OS/c1-4-17(5-2)10-9-15-14-16-13-11(18-3)7-6-8-12(13)19-14/h6-8H,4-5,9-10H2,1-3H3,(H,15,16) |
| Standard InChI Key | QGXCGHJRAWBFMZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC |
| Canonical SMILES | CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine belongs to the benzothiazole family of compounds, characterized by a benzene ring fused with a thiazole ring. The 4-methoxy group is positioned on the benzene portion of the benzothiazole scaffold, with an ethane-1,2-diamine linker attached to the 2-position of the thiazole ring. This diamine linker further connects to two ethyl groups, forming the N,N-diethyl terminus.
The related compound found in the search results (with the methoxy group at position 6) has the following properties:
| Property | Value |
|---|---|
| CAS Number | 854085-15-7 |
| Molecular Formula | C₁₄H₂₁N₃OS |
| Molecular Weight | 279.40 g/mol |
| SMILES Code | COC1=CC=C2N=C(NCCN(CC)CC)SC2=C1 |
Research Usage Restrictions
The compound appears to be intended primarily for research applications rather than commercial or therapeutic use. As indicated in the search results, such compounds are typically labeled "For Research Use Only" , emphasizing their experimental nature and restricting their use to qualified laboratory personnel in appropriate settings.
Synthetic Approaches and Characterization
Analytical Characterization
Comprehensive characterization of such compounds typically involves multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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UV-Visible spectroscopy to determine absorption characteristics
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Fluorescence spectroscopy to evaluate emission properties
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X-ray crystallography for definitive structural determination
The position of the methoxy group (4- versus 6-) would be distinguishable through these analytical methods, particularly through detailed NMR analysis of the aromatic region.
Comparison with Related Benzothiazole Derivatives
Structural Isomers
The difference between the 4-methoxy and 6-methoxy positions represents a critical structural variation that could significantly impact the compound's properties and applications. In benzothiazole systems:
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The 4-position is adjacent to the sulfur atom in the thiazole ring
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The 6-position is on the opposite side of the benzene ring from the thiazole junction
These positional differences affect electronic distribution, which can influence:
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Fluorescence quantum yield and emission wavelength
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Binding affinity to biological targets
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Metabolic stability and biotransformation pathways
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Solubility and partition coefficients
Functional Variations
Beyond positional isomers, the broader class of benzothiazole derivatives encompasses numerous functional variations:
| Functional Modification | Potential Impact |
|---|---|
| Halogen substitutions | Increased lipophilicity and metabolic stability |
| Additional amino groups | Enhanced water solubility and hydrogen bonding |
| Extended conjugation | Red-shifted fluorescence and improved quantum yield |
| Metal-chelating groups | Sensing capabilities for specific metal ions |
| Bioconjugation handles | Ability to attach to biomolecules for targeting |
Each modification can be strategically employed to optimize properties for specific applications, from pharmaceutical development to materials science.
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